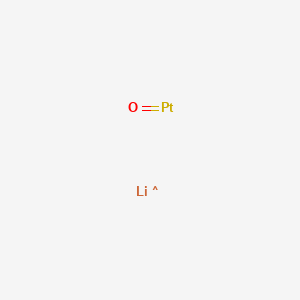
CID 71366387
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71366387” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 71366387 involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of advanced technologies and automation can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: CID 71366387 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products can include derivatives with altered functional groups and enhanced properties.
Wissenschaftliche Forschungsanwendungen
CID 71366387 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, this compound could be investigated for its pharmacological properties and potential as a drug candidate. Additionally, in industry, it may be utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of CID 71366387 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. Understanding the molecular mechanisms underlying these effects is crucial for elucidating the compound’s potential therapeutic applications.
Conclusion
This compound is a compound with significant scientific interest due to its unique chemical properties and potential applications
Eigenschaften
CAS-Nummer |
50957-97-6 |
|---|---|
Molekularformel |
LiOPt |
Molekulargewicht |
218.1 g/mol |
InChI |
InChI=1S/Li.O.Pt |
InChI-Schlüssel |
MVMQHTWLVWSVQK-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].O=[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


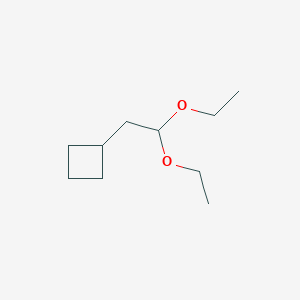
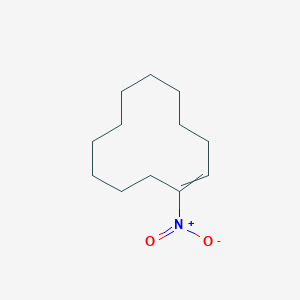
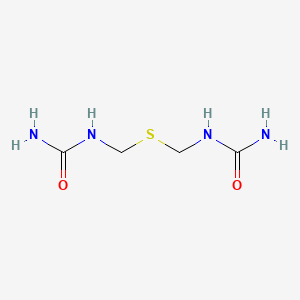
![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)
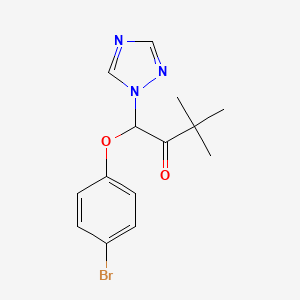
![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
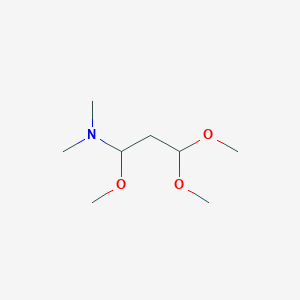
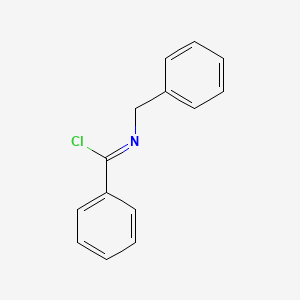
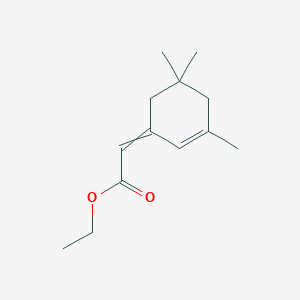

methanone](/img/structure/B14649095.png)
![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
